Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)-

Catalog No.
S521635
CAS No.
240814-54-4
M.F
C21H22ClN7
M. Wt
407.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-c...

CAS Number

240814-54-4

Product Name

Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)-

IUPAC Name

N-(2-chloro-6-methylphenyl)-12-[(3S)-3-methylpiperazin-1-yl]-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-amine

Molecular Formula

C21H22ClN7

Molecular Weight

407.9 g/mol

InChI

InChI=1S/C21H22ClN7/c1-13-4-3-5-15(22)19(13)27-20-17-10-23-12-29(17)21-16(25-20)6-7-18(26-21)28-9-8-24-14(2)11-28/h3-7,10,12,14,24H,8-9,11H2,1-2H3,(H,25,27)/t14-/m0/s1

InChI Key

PUNYTBZWCMNSRO-AWEZNQCLSA-N

SMILES

CC1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C

Solubility

Soluble in DMSO, not in water

Synonyms

(S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo- (1,5-a)pyrido(3,2-e)pyrazin-6-amine, BMS-279700, BMS279700

Canonical SMILES

CC1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C

Isomeric SMILES

C[C@H]1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C

Description

The exact mass of the compound Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)- is 407.1625 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)- is a complex heterocyclic compound that belongs to a class of imidazo-pyridine derivatives. These compounds are characterized by their fused bicyclic structures, which contribute to their diverse biological activities and potential therapeutic applications. The specific compound features a pyrido-pyrazine framework, which is known for its interactions with various biological targets, particularly in the context of neurological and psychiatric disorders.

The chemical reactivity of Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine can be attributed to its functional groups. It undergoes several types of reactions:

  • Oxidation: This involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
  • Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms and other electrophilic centers.

These reactions allow for the modification of the compound's structure, potentially enhancing its biological activity or altering its pharmacokinetic properties.

Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in various neurological conditions. Studies have shown that PDE10A inhibitors can reverse hyperactivity and stereotypy induced by MK-801 in animal models, suggesting potential applications in treating schizophrenia and other psychiatric disorders . The compound's ability to modulate cAMP levels through PDE inhibition highlights its significance in neuropharmacology.

The synthesis of Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine can be accomplished through several methods:

  • Multicomponent Reactions: These involve combining multiple reactants in a single step to form the desired product.
  • Condensation Reactions: This method involves the reaction of two or more molecules to form a larger molecule with the elimination of small molecules like water.
  • Intramolecular Cyclization: This technique forms ring structures within a single molecule, crucial for constructing the imidazo-pyridine core.

Optimized conditions are often employed to maximize yield and purity .

Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine has several applications:

  • Pharmaceutical Development: As a PDE10A inhibitor, it is being explored for its potential in treating neurological disorders such as schizophrenia.
  • Research Tool: Its unique structure makes it valuable in studying biological systems and interactions with biomolecules.
  • Material Science: The compound may also find applications in developing optoelectronic devices due to its luminescent properties.

Interaction studies involving Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine focus on its binding affinity with various biological targets. The compound has shown promising results in modulating enzyme activity and influencing neurotransmitter systems. These interactions are critical for understanding its therapeutic potential and optimizing drug design strategies.

Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine shares structural similarities with several other compounds within the imidazo-pyridine class. Some notable similar compounds include:

Compound NameStructureBiological Activity
Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-onestructurePDE10A inhibitor; potential antipsychotic effects
Imidazo[1,2-a]pyridine derivativesstructureVarious biological activities including anti-inflammatory effects
Pyrido[3,2-e]pyrazinonesstructureInhibitors of PDE4 and PDE5; used for erectile dysfunction treatment

Uniqueness

The uniqueness of Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine lies in its specific combination of structural features that enhance its selectivity toward PDE10A compared to other similar compounds. Its ability to influence cognitive functions while minimizing side effects associated with traditional antipsychotic therapies positions it as a promising candidate for further research and development.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

407.1625214 g/mol

Monoisotopic Mass

407.1625214 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8FX9DP2Y1W

Wikipedia

Bms-279700

Dates

Modify: 2023-07-15
1: Chen P, Doweyko AM, Norris D, Gu HH, Spergel SH, Das J, Moquin RV, Lin J, Wityak J, Iwanowicz EJ, McIntyre KW, Shuster DJ, Behnia K, Chong S, de Fex H, Pang S, Pitt S, Shen DR, Thrall S, Stanley P, Kocy OR, Witmer MR, Kanner SB, Schieven GL, Barrish JC. Imidazoquinoxaline Src-family kinase p56Lck inhibitors: SAR, QSAR, and the discovery of (S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo- [1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a potent and orally active inhibitor with excellent in vivo antiinflammatory activity. J Med Chem. 2004 Aug 26;47(18):4517-29. PubMed PMID: 15317463.

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